イオノマイシン

概要

説明

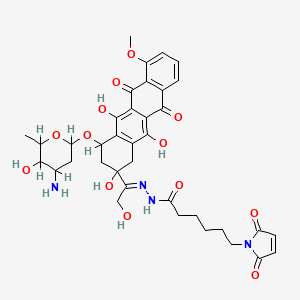

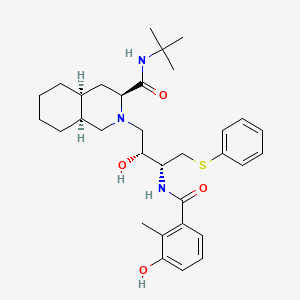

Ionomycin is an ionophore and an antibiotic that binds calcium ions (Ca2+) in a ratio of 1:1 . It is produced by the bacterium Streptomyces conglobatus . It also binds other divalent cations like magnesium and cadmium, but prefers Ca2+ . It is used in research to raise the intracellular calcium level (Ca2+) and as a research tool to understand Ca2+ transport across biological membranes .

Synthesis Analysis

Ionomycin belongs to the polyether carboxylic acid class of antibiotics isolated from the organism Streptomyces conglobatus sp. nov. Trejo . The lipid-soluble character of this compound facilitates selective transport of divalent cations across all artificial and biological membranes .

Chemical Reactions Analysis

Ionomycin facilitates the transport of Ca2+ across the plasma membrane . It releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . It acts on the same intracellular Ca2+ stores as 'P3 .

Physical And Chemical Properties Analysis

The molecular formula of Ionomycin is 41729 . Its molecular weight is 709.01 . The CAS No. is 56092-81-0 . It is insoluble in water, but soluble in fats and DMSO .

科学的研究の応用

マスト細胞脱顆粒研究

イオノマイシンは、マスト細胞脱顆粒研究における誘導剤として広く使用されています。マスト細胞からのヒスタミンやその他のメディエーターの放出を誘導することにより、アレルギー反応や免疫反応の研究を促進します。 高分解能原子間力顕微鏡 (AFM) は、イオノマイシン誘導脱顆粒を in vitro で調べるために使用されており、関与する細胞メカニズムに関する洞察を提供しています .

アストロサイトにおけるカルシウムシグナル伝達

研究により、イオノマイシンはアストロサイトの内部 Ca2+ ストアに直接影響し、サイトゾルへの Ca2+ 放出を引き起こすことが示されています。これにより、カルシウム誘導カルシウム放出 (CICR) を介したストアのさらなる枯渇が引き起こされ、その後にストア作動性カルシウム流入 (SOCE) が活性化されます。 このメカニズムを理解することは、神経科学研究においてイオノマイシンを薬理学的ツールとして使用する際に不可欠です .

電気穿孔閾値の調節

イオノマイシン誘導の膜電位の変化が、電気穿孔の結果を変更することが判明しました。 電気穿孔の前に細胞を過分極させることで、研究者は可逆的電気穿孔と不可逆的電気穿孔 (IRE) の強度閾値を制御および選択することができ、分子生物学および細胞生物学のアプリケーションにおけるこの技術の精度が向上します .

細胞内カルシウムレベルの操作

研究では、イオノマイシンは細胞内カルシウムレベル (Ca2+) を上昇させるために使用されており、生物学的膜を介した Ca2+ 輸送の研究を支援しています。 このアプリケーションは、Ca2+ シグナル伝達によって制御されるさまざまな細胞プロセスを理解する上で重要です .

PPARγ の調節

イオノマイシンは、脂肪貯蔵とグルコース代謝に関与する核レセプターである PPARγ の新規調節リガンドとして同定されています。 この発見は、代謝性疾患の研究のための新しい道を切り開き、これらのプロセスにおける PPARγ の役割を研究するための独自のツールを提供します .

In Vivo

Ionomycin has been used in vivo to study the effects of calcium ions on various biological processes. It has been used to study the effects of calcium on cell proliferation, cell differentiation, and cell death. Additionally, ionomycin has been used to study the effects of calcium on the immune system, including its role in inflammation, immune cell activation, and cytokine production.

In Vitro

Ionomycin has also been used in vitro to study the effects of calcium on various cellular processes. It has been used to study the effects of calcium on cell signaling pathways, cell metabolism, and gene expression. Additionally, ionomycin has been used to study the effects of calcium on the activity of enzymes and other proteins.

作用機序

Target of Action

Ionomycin is an ionophore and an antibiotic that primarily targets calcium ions (Ca2+) . It binds calcium ions in a 1:1 ratio . Although it can also bind other divalent cations like magnesium and cadmium, it prefers Ca2+ . The primary role of these targets is to regulate various cellular functions, including muscle contraction, nerve impulse transmission, and cell signaling.

Mode of Action

Ionomycin increases intracellular calcium concentration by facilitating the transport of Ca2+ across the plasma membrane . It also releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This interaction with its targets leads to changes in the intracellular environment, particularly affecting calcium-dependent cellular processes.

Biochemical Pathways

The increase in intracellular calcium concentration triggered by Ionomycin affects several biochemical pathways. It directly affects internal Ca2+ stores in cells, causing the release of Ca2+ into the cytosol . This in turn triggers further depletion of the stores through Calcium-Induced Calcium Release (CICR) and subsequently activates Store-Operated Calcium Entry (SOCE) . These changes can have downstream effects on various cellular processes that are regulated by calcium signaling.

Pharmacokinetics

It is known that ionomycin is insoluble in water but soluble in fats and dmso . This suggests that its bioavailability may be influenced by its lipid solubility. Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

Result of Action

The result of Ionomycin’s action is an increase in intracellular calcium concentration. This can have various molecular and cellular effects, depending on the specific cell type and the calcium-dependent processes that are active in those cells. For example, in T cells, Ionomycin can trigger cell activation . In astrocytes, it can cause a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau .

Action Environment

The action of Ionomycin can be influenced by various environmental factors. For instance, the presence or absence of extracellular Ca2+ can affect the ability of Ionomycin to increase intracellular calcium levels . Furthermore, the lipid environment of the cell can influence the ability of Ionomycin to cross the cell membrane, given its lipid solubility . The specific cellular environment, including the presence of other ions and proteins, can also influence the efficacy and stability of Ionomycin’s action.

生物活性

Ionomycin has been shown to have a variety of biological activities. It has been shown to stimulate cell proliferation, cell differentiation, and cell death. Additionally, ionomycin has been shown to stimulate immune cell activation and cytokine production.

Biochemical and Physiological Effects

Ionomycin has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the activity of certain enzymes and proteins, as well as to modulate cell signaling pathways and gene expression. Additionally, ionomycin has been shown to modulate cell metabolism and to affect the production of various metabolites.

実験室実験の利点と制限

Ionomycin has several advantages and limitations for use in laboratory experiments. It is a relatively safe and non-toxic compound, making it well-suited for use in cell-based experiments. Additionally, it is a potent ionophore, allowing for precise control over intracellular calcium concentrations. However, ionomycin is also relatively expensive, and its effects are short-lived, making it difficult to use in long-term experiments.

将来の方向性

The future of ionomycin research is promising. It has been used in a variety of scientific research applications, and its potential for further study is vast. Future research may focus on developing new methods for synthesizing ionomycin, as well as exploring its potential for use in drug delivery and other therapeutic applications. Additionally, further research may be conducted to explore the effects of ionomycin on other cellular processes, such as cell migration, apoptosis, and autophagy. Finally, further research may be conducted to explore the potential of ionomycin as a tool for studying the effects of calcium on various diseases, such as cancer and cardiovascular disease.

Safety and Hazards

Ionomycin is highly flammable and causes serious eye irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1663612.png)